1-[3-(Bromomethyl)phenyl]-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Bromomethyl)phenyl]-3-methylurea is an organic compound with a unique structure that includes a bromomethyl group attached to a phenyl ring, which is further connected to a methylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Bromomethyl)phenyl]-3-methylurea typically involves the bromination of a methyl-substituted phenylurea precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the methyl group attached to the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Bromomethyl)phenyl]-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding methylphenylurea by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products
The major products formed from these reactions include substituted phenylureas, aldehydes, carboxylic acids, and reduced phenylureas, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[3-(Bromomethyl)phenyl]-3-methylurea has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-(Bromomethyl)phenyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of key biological processes, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-(Bromomethyl)phenyl]-3-methylurea
- 1-[2-(Bromomethyl)phenyl]-3-methylurea
- 1-[3-(Chloromethyl)phenyl]-3-methylurea
Uniqueness
1-[3-(Bromomethyl)phenyl]-3-methylurea is unique due to the specific positioning of the bromomethyl group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications .
Eigenschaften
Molekularformel |
C9H11BrN2O |
---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)phenyl]-3-methylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9(13)12-8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
PIKQPLCMFSXHFK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=CC=CC(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.